molecular formula C19H15ClN4OS B3407042 (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-24-2

(Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B3407042
CAS RN: 477190-24-2
M. Wt: 382.9 g/mol
InChI Key: WGXFMVGCYRAWHI-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a chemical compound that has recently gained attention in scientific research. This compound is known to have potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is that it has been shown to be relatively safe and non-toxic. However, one of the limitations is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the use of this compound in the treatment of Alzheimer's disease and Parkinson's disease.
3. Studies on the use of this compound as an anti-cancer agent.
4. Studies on the use of this compound as an anti-inflammatory agent.
5. Studies on the use of this compound as an anti-microbial agent.
Conclusion:
In conclusion, (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a promising compound that has potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in various areas of medicine.

Scientific Research Applications

(Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2Z)-N-(3-chloroanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-2-25-16-8-6-13(7-9-16)18-12-26-19(22-18)17(11-21)24-23-15-5-3-4-14(20)10-15/h3-10,12,23H,2H2,1H3/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXFMVGCYRAWHI-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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